molecular formula C29H32N2O6 B613618 Dde-Dab(Fmoc)-OH CAS No. 1263045-85-7

Dde-Dab(Fmoc)-OH

Cat. No. B613618
M. Wt: 504,59 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-Dab(Fmoc)-OH is an amino acid derivative of the amino acid Dab (3-Amino-2,3-dideoxy-D-arabino-heptonic acid). It is a synthetic compound that has been used in a variety of scientific applications, such as peptide synthesis, protein engineering, bioconjugation, and drug delivery. Dde-Dab(Fmoc)-OH is a versatile building block for peptide synthesis due to its high stability, low reactivity, and low toxicity. It has been used in a variety of biochemical and physiological studies, such as enzyme inhibition, receptor binding, and protein-protein interactions.

Scientific Research Applications

Orthogonal Protecting Group in Solid-Phase Peptide Synthesis

The vinyl ether benzyloxycarbonyl (VeZ) protecting group has been identified as a novel orthogonal protecting group for solid-phase peptide synthesis. This discovery provides an alternative to Fmoc-Lys(Dde)-OH, offering new avenues in the synthesis of biologically relevant cyclic peptides. This advancement in peptide chemistry underscores the significance of developing orthogonal protecting groups like Dde-Dab(Fmoc)-OH in facilitating complex peptide synthesis (Staderini et al., 2018).

Challenges in Solid-Phase Peptide Synthesis

Fmoc-Dab(Mtt)-OH, a commercially available and orthogonally protected amino acid, has been reported to exhibit poor coupling efficiency during solid-phase peptide synthesis. The study highlights the challenges associated with using certain orthogonally protected building blocks like Fmoc-Dab(Mtt)-OH, prompting researchers to explore alternatives or modify protocols to ensure efficient peptide synthesis. This underscores the importance of understanding the behavior of specific protecting groups such as Dde-Dab(Fmoc)-OH in peptide synthesis processes (Lam et al., 2022).

Drug Delivery Systems

The development of drug delivery systems (DDS) utilizing dendritic peptides like Dde-Dab(Fmoc)-OH has shown promise in cancer treatment. A study highlighted the design of an arginine-enriched dendritic amphiphilic chimeric peptide with hydrophobic groups (Fmoc) providing a strong hydrophobic force to prevent premature drug release. This design exemplifies the application of Dde-Dab(Fmoc)-OH in creating innovative DDS aimed at improving therapeutic efficacy, particularly in treating multidrug resistance (MDR) tumors (Chen et al., 2017).

Advancements in Chemical Protein Synthesis

In the realm of chemical protein synthesis, overcoming solubility challenges is crucial. The introduction of a heterobifunctional traceless linker, Fmoc-Ddae-OH, has been noted for its role in temporarily attaching highly solubilizing peptide sequences onto insoluble peptides. This innovative approach facilitates the handling and purification of insoluble and aggregation-prone peptides, significantly contributing to the synthesis of large proteins. The study underscores the utility of protecting groups and linkers related to Dde-Dab(Fmoc)-OH in enhancing the feasibility of complex protein synthesis projects (Jacobsen et al., 2016).

properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQZWPYGWVUUEH-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-Dab(Fmoc)-OH

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